molecular formula C7H14O4 B8782153 Ethyl 2-(2-methoxyethoxy)acetate CAS No. 57982-39-5

Ethyl 2-(2-methoxyethoxy)acetate

Cat. No.: B8782153
CAS No.: 57982-39-5
M. Wt: 162.18 g/mol
InChI Key: JOQVNDIDWIUJSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-methoxyethoxy)acetate is an ester derivative featuring an ethyl ester group linked to a 2-methoxyethoxy chain. It is widely utilized as an intermediate in pharmaceutical synthesis, particularly in the preparation of imidazole-based compounds with anti-cancer activity . Its structure combines the solubility-enhancing properties of ethylene glycol derivatives with the reactivity of acetate esters, making it valuable for coupling reactions in drug design.

Properties

CAS No.

57982-39-5

Molecular Formula

C7H14O4

Molecular Weight

162.18 g/mol

IUPAC Name

ethyl 2-(2-methoxyethoxy)acetate

InChI

InChI=1S/C7H14O4/c1-3-11-7(8)6-10-5-4-9-2/h3-6H2,1-2H3

InChI Key

JOQVNDIDWIUJSZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COCCOC

Related CAS

67665-19-4

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight Key Functional Groups Boiling Point (°C) logP
This compound C₇H₁₄O₄ 174.18 Ester, methoxyethoxy ~200 (est.) 0.5–1.0
Ethyl 2-(2-chloroethoxy)acetate C₆H₁₁ClO₃ 166.60 Ester, chloroethoxy ~180 (est.) 1.2–1.5
2-Ethoxyethyl acetate C₆H₁₂O₃ 132.16 Ester, ethoxy 156 0.3
2-(2-Methoxyethoxy)acetic acid C₅H₁₀O₄ 134.13 Carboxylic acid, methoxyethoxy N/A -0.2

Research Findings and Key Insights

Reactivity Trends :

  • Chloro-substituted derivatives (e.g., Ethyl 2-(2-chloroethoxy)acetate) exhibit higher reactivity in SN2 reactions compared to methoxyethoxy analogues, but require careful handling due to toxicity .
  • Methoxyethoxy chains enhance solubility in polar aprotic solvents, critical for pharmaceutical formulations .

Synthetic Flexibility :

  • This compound’s synthesis is scalable under mild conditions (60°C, DMF, K₂CO₃), whereas Fmoc-modified variants require stringent anhydrous conditions .

Safety Profiles :

  • Chloro derivatives are classified as irritants and require specialized storage, while methoxyethoxy esters are generally safer but still necessitate standard ester-handling protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.